2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one
Description
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one is a synthetic coumarin derivative featuring a benzo[f]chromen-3-one core fused with a piperazine-furan hybrid substituent. The compound is structurally characterized by:
- A benzo[f]chromen-3-one backbone, a polycyclic system known for its photophysical properties and bioactivity .
- A piperazine-1-carbonyl group at position 2, which enhances solubility and modulates pharmacokinetic properties .
- A furan-2-carbonyl moiety linked to the piperazine ring, introducing aromatic and electron-rich features that influence reactivity and target binding .
This compound is synthesized via multi-step protocols involving coupling reactions between activated benzo[f]chromen-3-one intermediates and pre-functionalized piperazine-furan derivatives. For example, trifluoroacetic acid-mediated deprotection of Boc-piperazine intermediates is a critical step in generating reactive intermediates for subsequent acylation .
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-21(24-9-11-25(12-10-24)22(27)20-6-3-13-29-20)18-14-17-16-5-2-1-4-15(16)7-8-19(17)30-23(18)28/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGREGJSRZOWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This molecule, with the chemical formula C23H18N2O5 and a molecular weight of 402.406, is noted for its structural complexity and the presence of both coumarin and piperazine moieties, which are often associated with various pharmacological properties.
Anticancer Properties
Research indicates that compounds containing coumarin and piperazine derivatives exhibit significant anticancer activity. For instance, studies have shown that certain coumarin-based compounds can effectively inhibit the growth of breast cancer cell lines, such as MCF-7. The structure–activity relationship (SAR) analyses suggest that modifications to the piperazine ring can enhance or diminish biological activity.
Key Findings:
- IC50 Values : The compound's effectiveness is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values as low as 0.003 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways, such as those involving Bcl-2 proteins .
Other Biological Activities
In addition to anticancer effects, this compound may exhibit other biological activities, including:
- Antioxidant Activity : Various studies suggest that similar coumarin derivatives possess antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some piperazine derivatives have been explored for their neuroprotective potential in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
Study 1: Anticancer Efficacy in MCF-7 Cells
A recent study investigated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations below 1 µM, suggesting a strong potential for further development as an anticancer agent.
Study 2: Neurotoxicity Assessment
In assessing the neurotoxic potential of related piperazine derivatives, researchers utilized the rotarod test to evaluate motor coordination in animal models. Results indicated that certain structural modifications could minimize neurotoxicity while retaining therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related coumarin derivatives and piperazine-containing molecules (Table 1). Key comparisons include:
Key Findings from Comparative Studies
Anticancer Activity: The benzo[f]chromen-3-one core is critical for antitumor activity. Derivatives like pyrazole and pyrazolo[3,4-d]pyridazine analogues exhibit superior potency (IC₅₀ < 1 µM) against melanoma, leukemia, and colon cancer cell lines compared to furan-piperazine derivatives, which are still under evaluation . Piperazine-linked compounds (e.g., 7a–7d) show enhanced cellular uptake due to their basic nitrogen atoms, but their activity is highly dependent on the aryl substituent. For example, fluorophenyl groups in 7b improve selectivity for breast cancer cells .
Antimicrobial Activity :
- Thiazole- and thiadiazole-substituted coumarins (e.g., ATBC) demonstrate higher Gram-positive antibacterial activity (MIC = 4–8 µg/mL) than furan-piperazine derivatives, likely due to improved membrane penetration .
- The fluorine atom in 2-(4-fluorobenzylidene)hydrazinyl derivatives enhances activity by promoting hydrogen bonding with bacterial targets .
Synthetic Accessibility :
- Furan-piperazine derivatives require complex coupling steps (e.g., trifluoroacetic acid-mediated deprotection), whereas thiazole derivatives are synthesized via one-pot reactions (e.g., Scheme 63 in ) .
- Piperidine analogues (e.g., 7c) exhibit simpler purification profiles compared to piperazine derivatives due to reduced polarity .
Research Implications and Limitations
- Advantages of 2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one: The furan-piperazine group may reduce cytotoxicity toward non-cancerous cells compared to thiazole derivatives . Modular synthesis allows for rapid diversification of the piperazine moiety .
- Limitations: Limited solubility in aqueous media (logP > 3.5) restricts bioavailability . No in vivo data are available yet, unlike analogues like 7a–7d, which have been tested in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
